(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Catalog No.
S1899516
CAS No.
809282-20-0
M.F
C15H25NO2
M. Wt
251.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-me...

CAS Number

809282-20-0

Product Name

(2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

IUPAC Name

(2R,3S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

InChI

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15+/m1/s1

InChI Key

PZNRRUTVGXCKFC-DOMZBBRYSA-N

SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O

Isomeric SMILES

CC[C@@](C1=CC(=CC=C1)OC)([C@H](C)CN(C)C)O

The compound (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is a chiral tertiary amine characterized by a dimethylamino group and a methoxyphenyl substituent. Its molecular formula is C15H25NO2C_{15}H_{25}NO_2, and it has a molecular weight of approximately 251.36g/mol251.36\,g/mol. The compound features two stereocenters at the second and third carbon atoms, contributing to its chirality and potential biological activity. The presence of the methoxyphenyl group suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can be influenced by its functional groups. Common reactions may include:

  • Nucleophilic substitutions involving the dimethylamino group.
  • Oxidation reactions, potentially converting the alcohol group into a ketone or aldehyde.
  • Formation of salts when reacted with acids, enhancing its solubility and stability in various solvents.

Preliminary studies suggest that compounds similar to (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol may exhibit significant biological activities, including:

  • Antidepressant effects, potentially linked to its interaction with neurotransmitter systems.
  • Analgesic properties, as indicated by its structural similarity to known analgesics.
  • Antitumor activity, which could be explored further in preclinical models.

The synthesis of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol typically involves multi-step organic reactions. Key steps may include:

  • Formation of the chiral center: Utilizing chiral auxiliary methods or asymmetric synthesis techniques.
  • Introduction of the dimethylamino group: This can be achieved through reductive amination or direct alkylation methods.
  • Substitution to add the methoxyphenyl moiety: This step often involves electrophilic aromatic substitution or coupling reactions.

This compound has potential applications in various fields:

  • Pharmaceutical development: As a lead compound for designing new antidepressants or analgesics.
  • Research tools: To study neurotransmitter systems and their modulation.
  • Chemical probes: For investigating biological pathways involved in pain and mood regulation.

Interaction studies involving (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol focus on its binding affinity to various receptors and enzymes. Key areas include:

  • Serotonin receptors: Evaluating its potential as a serotonin reuptake inhibitor.
  • Adrenergic receptors: Investigating its role in modulating adrenergic signaling pathways.
  • Enzyme inhibition studies: Assessing its impact on enzymes related to neurotransmitter metabolism.

Several compounds share structural characteristics with (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, making them relevant for comparison:

Compound NameMolecular FormulaBiological Activity
(2S,3R)-1-(Dimethylamino)-2-methylpropan-1-olC11H25NOC_{11}H_{25}NOPotential antidepressant
(R)-N,N-Dimethyl-1-(4-methoxyphenyl)propan-2-amineC12H19NO2C_{12}H_{19}NO_2Analgesic properties
(S)-1-(Dimethylamino)propan-2-olC5H13NOC_{5}H_{13}NONeurotransmitter modulator

The uniqueness of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol lies in its specific stereochemistry and the combination of functional groups that may enhance its selectivity and potency compared to these similar compounds. The presence of both a dimethylamino group and a methoxyphenyl substituent potentially allows for diverse interactions within biological systems, which could lead to novel therapeutic applications.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

251.188529040 g/mol

Monoisotopic Mass

251.188529040 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Dates

Last modified: 08-16-2023

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